molecular formula C20H28N2O6 B12276021 (R)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

(R)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

Cat. No.: B12276021
M. Wt: 392.4 g/mol
InChI Key: LTGIYUMMUXQXRU-MRXNPFEDSA-N
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Description

®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid is a complex organic compound that features a combination of benzyloxycarbonyl and tert-butoxycarbonyl protective groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid typically involves multiple steps:

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Derivative: The protected piperidine is then reacted with a suitable acetic acid derivative to form the desired product.

    Introduction of the Benzyloxycarbonyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Hydrolysis: Removal of protective groups under acidic or basic conditions.

    Substitution: Introduction of different functional groups at specific positions.

    Oxidation and Reduction: Modifying the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the protective groups yields the free amine and carboxylic acid derivatives.

Scientific Research Applications

®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups serve as protective groups, allowing for selective reactions at other sites within the molecule. These protective groups can be removed under controlled conditions to reveal the active functional groups, which can then interact with enzymes, receptors, or other biological targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
  • ®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid

Uniqueness

The uniqueness of ®-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid lies in its specific combination of protective groups and its potential for selective reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and biochemistry.

Properties

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

(2R)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C20H28N2O6/c1-20(2,3)28-19(26)22-11-9-15(10-12-22)16(17(23)24)21-18(25)27-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m1/s1

InChI Key

LTGIYUMMUXQXRU-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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